N-Formyl Varenicline
Overview
Description
Synthesis Analysis
The synthesis of N-Formyl Varenicline (NFV) involves the reaction of Varenicline with formic acid. This process, identified in pharmaceutical formulations, highlights the formation of NFV through direct reaction with formic acid, as well as N-methylvarenicline (NMV) via an Eschweiler-Clarke reaction involving both formic acid and formaldehyde. These reactions are notably influenced by the presence of polyethylene glycol (PEG) in the formulation, with oxidative degradation of PEG leading to the formation of the reactants formaldehyde and formic acid. The stability of Varenicline against these reactions is enhanced by minimizing PEG concentration, incorporating antioxidants in the coating, and using oxygen scavengers in packaging (Waterman et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of Varenicline L-tartrate, from which N-Formyl Varenicline is derived, shows that its crystal forms exhibit distinct thermodynamic stability relationships. Form B is identified as the stable anhydrous form at room temperature, while the monohydrate form (Form C) becomes stable under higher water vapor pressures. This understanding of Varenicline L-tartrate's polymorphism aids in grasping the structural basis influencing the formation and stability of N-Formyl Varenicline derivatives (Murphy et al., 2010).
Scientific Research Applications
Varenicline is the active substance in a medicine called Champix , which is used for smoking cessation in adults . It works by binding to some of the receptors in the brain, the α4β2 nicotinic acetylcholine receptors. When binding to these receptors, varenicline acts in two ways: it acts like nicotine (partial agonist) and this helps to relieve craving symptoms, but it also acts against nicotine (antagonist), by taking its place .
In terms of N-Formyl Varenicline , it is mentioned as an impurity in a study about the oxidative degradation dependent incompatibility of amine moiety containing drugs with PEGs in solid-state . The study proposes a novel testing approach for early identification of potentially problematic combinations of excipients and drug substances .
N-Formyl Varenicline is primarily used as a reference standard in the pharmaceutical industry . Here are some of its applications:
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Quality Control (QC) Application : N-Formyl Varenicline can be used in the QC application during the commercial production of Varenicline . This helps ensure the quality and consistency of the product.
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Analytical Method Development and Validation (AMV) : N-Formyl Varenicline can be used for the analytical method development and validation . This is a critical step in drug development and manufacturing, ensuring that the analytical methods used are accurate, reliable, and consistent.
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Impurity Identification : N-Formyl Varenicline is an impurity of Varenicline . Therefore, it can be used in impurity profiling, which is an important aspect of pharmaceutical research. Impurity profiling helps in understanding the nature and amount of impurities in pharmaceutical products, which is crucial for patient safety.
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Emotional and Cognitive Processing : A study published in Nature investigated the effects of short-term Varenicline administration on emotional and cognitive processing in healthy, non-smoking adults . The study found that short-term Varenicline use did not influence negative biases in emotional processing or impulsivity in non-smoking subjects, thereby not supporting direct depressogenic or suicidal risk behavior-inducing effects. In contrast, Varenicline may have cognitive-enhancing effects .
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Treatment of Alcohol Use Disorder (AUD) : The National Institute on Alcohol Abuse and Alcoholism conducted a double-blind, randomized placebo-controlled trial to evaluate the efficacy and safety of Varenicline tartrate for the treatment of AUD . The study found that the Varenicline group had significantly lower weekly percent heavy drinking days (primary outcome), alcohol craving, and cigarettes smoker per day, compared with the placebo group .
Safety And Hazards
properties
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXWKRXICPYTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437901 | |
Record name | N-Formyl Varenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl Varenicline | |
CAS RN |
796865-82-2 | |
Record name | N-Formyl Varenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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